“1-(Anthracen-1-yl)ethanone” is a chemical compound with the molecular formula C16H12O . It is also known by other names such as “9-Acetoanthracene”, “9-Acetylanthracene”, and "Ketone, 9-anthryl methyl" .
The molecular structure of “1-(Anthracen-1-yl)ethanone” consists of an anthracene (a three-ring polycyclic aromatic hydrocarbon) attached to an ethanone group . The InChI string representation of the molecule is InChI=1S/C16H12O/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,1H3
.
“1-(Anthracen-1-yl)ethanone” has a molecular weight of 220.26 g/mol . It has a computed XLogP3 value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond . Its exact mass and monoisotopic mass are both 220.088815002 g/mol . Its topological polar surface area is 17.1 Ų .
1-(Anthracen-1-yl)ethanone, also known as 1-anthracenyl ethanone, is an organic compound belonging to the class of anthracene derivatives. This compound features an anthracene moiety, which is a polycyclic aromatic hydrocarbon, linked to an ethanone functional group. The molecular formula for this compound is C15H12O, and it is characterized by its distinct aromatic properties and potential applications in organic electronics and materials science.
1-(Anthracen-1-yl)ethanone can be sourced from various chemical suppliers, including Sigma-Aldrich, which offers it as part of their catalog for researchers in fields such as material science and organic synthesis . In terms of classification, it falls under the category of ketones due to the presence of the carbonyl group (C=O) in its structure. It is also classified as an aromatic compound due to the anthracene core.
The synthesis of 1-(Anthracen-1-yl)ethanone can be achieved through several methods. A common approach involves the Friedel-Crafts acylation reaction, where anthracene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for the introduction of the ethanone group onto the anthracene framework.
1-(Anthracen-1-yl)ethanone can participate in various chemical reactions due to its functional groups. Notably:
The mechanism by which 1-(Anthracen-1-yl)ethanone acts in various applications often involves its ability to absorb light and emit fluorescence. This property makes it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
1-(Anthracen-1-yl)ethanone has several scientific uses:
This compound exemplifies the intersection between organic chemistry and materials science, showcasing how modifications to simple structures can yield valuable materials with diverse applications.
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0